Ascladiol

Description

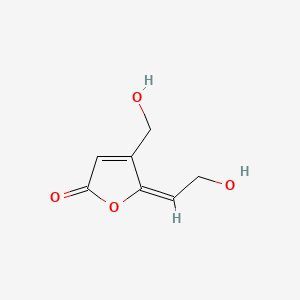

Structure

3D Structure

Propriétés

Numéro CAS |

32013-85-7 |

|---|---|

Formule moléculaire |

C7H8O4 |

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

(5E)-5-(2-hydroxyethylidene)-4-(hydroxymethyl)furan-2-one |

InChI |

InChI=1S/C7H8O4/c8-2-1-6-5(4-9)3-7(10)11-6/h1,3,8-9H,2,4H2/b6-1+ |

Clé InChI |

HLJKDERCZVTVSN-LZCJLJQNSA-N |

SMILES |

C1=C(C(=CCO)OC1=O)CO |

SMILES isomérique |

C1=C(/C(=C\CO)/OC1=O)CO |

SMILES canonique |

C1=C(C(=CCO)OC1=O)CO |

Autres numéros CAS |

81183-44-0 |

Synonymes |

ascladiol |

Origine du produit |

United States |

Biosynthetic Pathways and Enzymatic Transformations

Ascladiol Formation via Patulin (B190374) Biotransformation

In addition to being a biosynthetic intermediate, this compound is also a product of the biological degradation of patulin ebi.ac.ukuac.bjmdpi.comnih.govresearchgate.netinra.frresearchgate.netfrontiersin.orgresearchgate.netnih.gov. This process, primarily carried out by various microorganisms, represents a significant detoxification mechanism mdpi.comresearchgate.netfrontiersin.orgnih.govacs.orgoup.comresearchgate.net.

Microbial Catalysis of Patulin Degradation to this compound

A diverse range of microorganisms, including both bacteria and yeasts, are capable of transforming patulin into this compound uac.bjmdpi.comresearchgate.netfrontiersin.orgnih.govacs.orgoup.comresearchgate.net. This biotransformation is considered a detoxification strategy due to the significantly lower cytotoxicity of this compound compared to patulin ebi.ac.ukuac.bjmdpi.comnih.govresearchgate.netinra.fr.

Key microorganisms known for their ability to degrade patulin to this compound include:

Gluconobacter oxydans : This bacterium has shown a notable capacity to degrade patulin in contaminated apple juice, converting it to this compound through enzymatic reactions involving NADPH-dependent dehydrogenases mdpi.comresearchgate.netnih.govacs.orgresearchgate.net. Several short-chain dehydrogenases/reductases (SDRs) and an aldo-keto reductase (AKR) from G. oxydans have been identified and characterized for their role in this conversion mdpi.comacs.orgresearchgate.net.

Saccharomyces cerevisiae : This yeast, commonly used in fermentation processes, converts patulin into both (E)- and (Z)-ascladiol uac.bjresearchgate.net.

Candida guilliermondii : Enzymes from this yeast, specifically short-chain dehydrogenase/reductases, have been demonstrated to catalyze the NADPH-dependent transformation of patulin to (E)-ascladiol mdpi.comresearchgate.netfrontiersin.org.

Lactiplantibacillus plantarum : Strains of this bacterium have also been reported to transform patulin to this compound researchgate.netoup.com.

Bacillus subtilis : A short-chain dehydrogenase/reductase isolated from B. subtilis has been shown to efficiently convert patulin to (E)-ascladiol nih.gov.

The conversion of patulin to this compound typically involves the opening of the hemiacetal ring of patulin followed by the reduction of the resulting aldehyde group to an alcohol mdpi.comresearchgate.net. The (E)-isomer is the primary product, and non-enzymatic isomerization to the (Z)-isomer can be facilitated by sulfhydryl compounds uac.bjmdpi.comnih.govasm.orgresearchgate.netacs.org.

The following table summarizes some of the key enzymatic conversions discussed:

| Enzyme | Organism(s) Involved | Substrate(s) | Product(s) |

| Isoepoxydon (B1201817) dehydrogenase | Penicillium urticae | Isoepoxydon | Phyllostine (B152132) |

| Alcohol dehydrogenase (PatD) | Penicillium expansum | Neopatulin | (E)-Ascladiol |

| Cytochrome P450 (CYP619C3) | Aspergillus clavatus | m-cresol (B1676322) | m-hydroxybenzyl alcohol |

| Cytochrome P450 (CYP619C2) | Aspergillus clavatus | m-hydroxybenzyl alcohol, m-cresol | Gentisyl alcohol, 2,5-dihydroxytoluene (toluquinol) |

| Patulin Synthase (PatE) | Penicillium and Aspergillus species (e.g., P. expansum) | (E)-Ascladiol | Patulin |

| Short-chain dehydrogenases/reductases (SDRs), Aldo-keto reductase (AKR) | Gluconobacter oxydans, Candida guilliermondii, Bacillus subtilis | Patulin | (E)-Ascladiol |

| Dehydrogenases | Gluconobacter oxydans | Patulin | (E)-Ascladiol |

Bacterial Systems (e.g., Gluconobacter oxydans)

Gluconobacter oxydans ATCC 621 is a notable bacterial species capable of detoxifying patulin by transforming it into this compound acs.orgmdpi.comresearchgate.netnih.gov. This bacterium, isolated from patulin-contaminated apples, can degrade a significant percentage of patulin in apple juice researchgate.netnih.gov. The biotransformation in G. oxydans involves the conversion of patulin to (E)-ascladiol acs.orgmdpi.com. Studies have shown that whole cells or cell-free extracts of G. oxydans ATCC 621 can effectively perform this transformation mdpi.comnih.gov. The reduction in patulin concentration in the presence of G. oxydans corresponds to the appearance of this compound nih.gov.

Yeast Systems (e.g., Saccharomyces cerevisiae, Pichia caribbica, Candida guilliermondii)

Several yeast species are also known to biotransform patulin into this compound. Saccharomyces cerevisiae, commonly known as brewer's yeast, can degrade patulin to (E)-ascladiol during alcoholic fermentation of apple juice uac.bjtandfonline.comresearchgate.net. This conversion contributes to the lower levels of patulin found in cider and other alcoholic beverages compared to apple juice uac.bj. Other yeasts, such as Pichia caribbica (now Cyberlindnera fabianii) and Candida guilliermondii (now Meyerozyma guilliermondii), have also been reported to accumulate this compound when incubated with patulin acs.orguac.bjnih.govmdpi.comnih.gov. The transformation in yeasts is thought to occur through a similar mechanism as in bacteria, involving the opening of the patulin hemiacetal ring and subsequent reduction of the aldehyde group mdpi.com.

Short-Chain Dehydrogenases/Reductases (SDRs) and Aldo-Keto Reductases (AKRs) Involved in Patulin Reduction

Enzymes belonging to the Short-Chain Dehydrogenase/Reductase (SDR) and Aldo-Keto Reductase (AKR) families are implicated in the enzymatic reduction of patulin to this compound. In Gluconobacter oxydans ATCC 621, specific SDRs (GOX0525, GOX1899, GOX0716) and an AKR (GOX1462) have been identified as being capable of biotransforming patulin into this compound acs.orgmdpi.comresearchgate.netresearchgate.net. These enzymes catalyze the reduction of patulin mdpi.com. Similarly, a NADPH-dependent SDR from Candida guilliermondii (CgSDR) has been experimentally verified to catalyze the reduction of patulin to (E)-ascladiol mdpi.comrcsb.org. Molecular docking analyses have provided insights into the active site architectures of these SDRs and AKRs and their catalytic efficiencies towards patulin researchgate.net.

NADPH Dependence of Enzymatic Transformation

The enzymatic transformation of patulin to (E)-ascladiol by these reductases is dependent on the cofactor NADPH. Studies with purified enzymes from Gluconobacter oxydans, such as GOX0525 and GOX1899, have shown that they require NADPH for the reduction of patulin to this compound mdpi.comresearchgate.netresearchgate.net. The NADPH-dependent nature of these enzymes ensures efficient patulin detoxification researchgate.net. The crystal structure of CgSDR from Candida guilliermondii in complex with its cofactor and substrate further highlights the role of NADPH, with patulin situated in a hydrophobic pocket adjacent to the nicotinamide (B372718) moiety of NADPH rcsb.org.

Non-Enzymatic Isomerization of (E)-Ascladiol to (Z)-Ascladiol

While the enzymatic reduction of patulin primarily yields (E)-ascladiol, the (E) isomer can undergo non-enzymatic isomerization to form (Z)-ascladiol acs.orgmdpi.comasm.orgresearchgate.net. This isomerization can occur spontaneously acs.org.

Catalysis by Thiol-Containing Compounds (e.g., Glutathione (B108866), Cysteine)

The non-enzymatic isomerization of (E)-ascladiol to (Z)-ascladiol is catalyzed by thiol-containing compounds asm.orgresearchgate.net. Cellular sulfhydryl compounds, such as glutathione and cysteine, are known to facilitate this conversion mdpi.comasm.org. The reaction rates of this isomerization are proportional to the concentration of the thiol compound .

Mechanistic Aspects of Thiol-Mediated Isomerization

The mechanism of thiol-mediated isomerization of (E)-ascladiol to (Z)-ascladiol involves catalysis by the sulfhydryl groups of compounds like glutathione and cysteine mdpi.comasm.orgresearchgate.net. While the detailed mechanism was not fully elucidated in the provided texts, the consistent reporting of thiol catalysis indicates a chemical reaction facilitated by the presence of these nucleophilic species. A thiol inhibitor, p-chloromercuribenzoate, has been shown to inhibit the conversion to (Z)-ascladiol, further supporting the role of thiol groups in this process asm.orgresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6440900 |

| Patulin | 4696 |

| (E)-Ascladiol | 6440900 |

| (Z)-Ascladiol | 160214 |

| Glutathione | 124883 |

| Cysteine | 5961 |

| NADPH | 5873 |

| NADH | 5874 |

| m-hydroxybenzyl alcohol | 7929 |

| gentisyl alcohol | 10468 |

| isoepoxydon | 5281060 |

| phyllostine | 164802 |

| neopatulin (isopatulin) | 164802 |

Data Tables

Based on the search results, quantitative data suitable for structured data tables were limited within the strict scope of the requested sections. However, some key findings regarding enzymatic activity and patulin degradation rates were mentioned:

Table 1: Patulin Degradation by Gluconobacter oxydans M3 in Apple Juice nih.gov

| Initial Patulin Concentration (μg/ml) | Degradation after 72 hours |

| 100 | 91% |

| 200 | 90% |

| 400 | 90% |

| 800 | 85% (in one replicate) |

Table 2: Optimal pH for Patulin Transformation by G. oxydans Reductases acs.org

| Enzyme | Optimal pH | Specific Activity (μmol min⁻¹ mg⁻¹) |

| GOX0716 | 6.0 | 0.0107 ± 4.90 × 10⁻⁵ |

| GOX1462 | 7.0 | 0.0346 ± 3.39 × 10⁻⁴ |

Note: Specific activity values are provided with standard errors as reported in the source.

Subsequent Biotransformation of this compound to Hydrothis compound

This compound, existing in (E) and (Z) isomeric forms uni.lusigmaaldrich.com, can be subjected to subsequent enzymatic transformations by microbial action. One notable transformation involves its reduction to form hydrothis compound. This conversion represents a potential detoxification step, as this compound isomers have been shown to be non-cytotoxic in human cell lines, unlike the precursor patulin.

Microbial Hydroreduction Pathways (e.g., Lactobacillus plantarum)

Certain microorganisms, including specific strains of Lactobacillus plantarum, are capable of reducing this compound to hydrothis compound. This hydroreduction pathway has been observed in studies involving L. plantarum cell cultures and their cell-free supernatants.

Research indicates that the this compound isomers can be transformed into hydrothis compound over a period of several weeks under specific conditions, such as a 4-week incubation at 4°C in cell-free supernatant. Mass spectrometry analysis of the transformation products has revealed a 2 atomic mass unit (amu) difference in the main tandem mass fragments of hydrothis compound compared to those of this compound (e.g., 113.1, 129.0, 139.0 for hydrothis compound vs. 111.1, 127.0, 137.0 for this compound), which is consistent with a reduction reaction.

While other Lactobacillus species may exhibit some capacity for this compound formation from patulin, L. plantarum strains have demonstrated particularly high bioconversion rates in the initial step of patulin degradation to this compound, setting the stage for the subsequent reduction to hydrothis compound.

The specific enzymes responsible for the hydroreduction of this compound to hydrothis compound in L. plantarum have been hypothesized to potentially include alcohol dehydrogenases, although their substrate specificities in this context require further investigation.

Observed Biotransformation Conditions by Lactobacillus plantarum

| Substrate | Product | Microorganism | Conditions | Observation | Source |

| This compound isomers | Hydrothis compound | Lactobacillus plantarum | Cell-free supernatant, 4 weeks, 4°C | Transformation observed | |

| This compound isomers | Hydrothis compound | Lactobacillus plantarum | Sonicated cells | Complete biotransformation observed | |

| This compound isomers | Hydrothis compound | Lactobacillus plantarum | Cell cultures | Transformation observed |

This microbial transformation pathway highlights the role of Lactobacillus plantarum in the metabolic fate of this compound, leading to the formation of hydrothis compound.

Synthetic Chemistry of Ascladiol and Its Analogs

Total Chemical Synthesis Approaches

Total chemical synthesis routes for ascladiol often utilize furan (B31954) derivatives as starting materials, leveraging their inherent structure to construct the furanone ring system. researchgate.netacs.org

A common approach involves the use of furan diol precursors. uoc.grresearchgate.netacs.org One method entails the treatment of a furan diol with an oxidizing agent, such as Dess-Martin periodinane. This oxidation transforms the diol into a diketone intermediate. The resulting diketone then undergoes spontaneous cyclization, typically in the presence of an acid like acetic acid, to form the furanone ring of this compound. This tandem oxidation-cyclization sequence provides a route to the this compound scaffold.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches offer an alternative to purely chemical methods, allowing for greater stereocontrol in the synthesis of specific this compound isomers. uoc.grresearchgate.netnih.govnih.gov These strategies combine the versatility of chemical transformations with the high selectivity of enzymatic reactions. nih.gov

A chemoenzymatic route has been developed for the stereoselective synthesis of (Z)-ascladiol, starting from furan diol precursors. uoc.grresearchgate.netnih.gov This process leverages enzymatic steps to introduce chirality and control the stereochemical outcome.

A key step in the chemoenzymatic synthesis of (Z)-ascladiol involves lipase-catalyzed reactions. Specifically, Candida antarctica Lipase B (CAL-B) has been employed in the acetylation of a furan diol precursor. This enzymatic acetylation step is crucial for introducing chirality into the molecule. Following the lipase-catalyzed reaction, an epoxidation step is performed, also utilizing CAL-B. The resulting epoxide intermediate then undergoes acid-catalyzed cyclization to yield (Z)-ascladiol. This chemoenzymatic approach has demonstrated the ability to produce (Z)-ascladiol with notable enantiomeric excess, reported to be 78% ee. The use of enzymes like CAL-B in this context aligns with principles of green chemistry by potentially reducing the need for toxic reagents. nih.govmdpi.com

Derivatization and Chemical Reactivity Studies

This compound can undergo various chemical transformations, serving as a synthetic intermediate for other compounds. One example is the regioselective oxidation of (Z)-ascladiol using manganese dioxide (MnO₂). uoc.grresearchgate.netacs.orgnih.govresearchgate.net This reaction can produce isopatulin, highlighting this compound's utility in the synthesis of related mycotoxins. uoc.grresearchgate.netacs.orgnih.govresearchgate.net The regioselectivity of this oxidation is influenced by reaction conditions, including solvent polarity and temperature. For instance, conducting the oxidation in dichloromethane (B109758) at -20°C favors oxidation at the C-8 carbonyl group, achieving a reported yield of 65%. Comparative studies have shown that (E)-ascladiol is unreactive under these specific oxidation conditions, emphasizing the role of geometric constraints in the reaction's outcome. Derivatization techniques are also commonly used in analytical chemistry to modify compounds for improved detection or separation, although specific derivatization studies focused solely on this compound's various functional groups for synthetic purposes are less extensively detailed in the provided information compared to its role as an intermediate. rsc.orgmdpi.comnih.govsigmaaldrich.commdpi-res.com However, the presence of hydroxyl and α,β-unsaturated carbonyl functionalities in this compound suggests potential sites for various chemical reactions and derivatizations. mdpi.com

Regioselective Oxidation of (Z)-Ascladiol to Isopatulin

A key transformation in the synthetic chemistry of this compound is the regioselective oxidation of (Z)-ascladiol to isopatulin. This reaction demonstrates the potential of (Z)-ascladiol as a synthetic intermediate for accessing other mycotoxins. acs.orgacs.org

Manganese dioxide (MnO₂) has been identified as an effective reagent for mediating this oxidation. acs.orgacs.org The reaction conditions, including solvent polarity and temperature, significantly influence the regioselectivity of the oxidation. Studies have shown that carrying out the oxidation in dichloromethane at -20°C favors the oxidation of the C-8 carbonyl group, leading to isopatulin in a notable yield of 65%.

This regioselective transformation is a crucial step in the synthetic access to isopatulin from (Z)-ascladiol, underscoring the specific reactivity that can be achieved under controlled oxidative conditions. acs.orgacs.org

Differential Reactivity of (E)- and (Z)-Ascladiol Isomers

The geometric isomerism of this compound, specifically the difference between the (E) and (Z) forms, leads to distinct chemical reactivities. This differential reactivity is evident in both biological pathways and chemical transformations. asm.org

In the context of oxidation to isopatulin, comparative studies have revealed a significant difference in the reactivity of the two isomers towards MnO₂-mediated oxidation. While (Z)-ascladiol undergoes regioselective oxidation to isopatulin under specific conditions, (E)-ascladiol has been shown to be unreactive under these same conditions. This highlights the influence of the double bond configuration on the accessibility of the reactive site to the oxidizing agent.

Furthermore, the isomerization between (E)- and (Z)-ascladiol can occur non-enzymatically. asm.orgebi.ac.uk Thiol-containing compounds, such as glutathione (B108866) and cysteine, have been shown to catalyze the isomerization of (E)-ascladiol to (Z)-ascladiol at physiological pH. asm.orgresearchgate.net The rate of this isomerization is proportional to the concentration of the thiol compound. asm.org This non-enzymatic pathway contributes to the presence of both isomers in biological systems and can complicate the isolation of pure forms. asm.org

The differential reactivity and interconversion between the (E) and (Z) isomers are critical considerations in studies involving this compound, particularly in synthetic efforts and in understanding its metabolic fate.

Advanced Analytical Methodologies in Ascladiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating and quantifying Ascladiol from mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)

HPLC-UV/DAD is a common method for the analysis of this compound. This technique separates compounds based on their interaction with a stationary phase and a mobile phase, while the UV/DAD detector measures their absorbance across a range of wavelengths. This compound exhibits a maximum UV absorbance at approximately 268 nm or 270 nm, making UV/DAD a suitable detection method. researchgate.net

HPLC-UV/DAD analysis has revealed distinct peaks for the (Z)-ascladiol isomer, with reported retention times of 9.8 min and 10.6 min under specific conditions. The use of a C18 column with a mobile phase, such as a mixture of acetic acid and methanol, is a typical setup for this compound analysis by HPLC-UV/DAD. This method is valuable for the identification and quantification of this compound in various samples, including bacterial cultures and apple juice. nih.govmdpi.comscholaris.ca

An example of HPLC-UV/DAD application includes the analysis of this compound formation by proteins separated through anion exchange chromatography. mdpi.comresearchgate.net In this research, HPLC with UV detection was used to determine the amounts of patulin (B190374) and (E)-ascladiol formed in enzymatic reactions. mdpi.comresearchgate.net

| Analyte | Detection Wavelength (nm) | Column Type | Mobile Phase | Retention Time (min) |

|---|---|---|---|---|

| (Z)-Ascladiol | 268 | C18 | 33 mM acetic acid/MeOH | 9.8–10.6 |

| (E)-Ascladiol | 270 | C18 | Acetonitrile/Water (gradient) | 5.85 |

| This compound | 280 | XDB C-18 | Not specified | Not specified |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

LC-MS/MS is a powerful technique used for the identification and quantification of this compound, particularly for structural elucidation and trace analysis in complex matrices. nih.govebi.ac.ukcabidigitallibrary.org This method combines the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS analysis allows for the detection of this compound based on its mass-to-charge ratio (m/z) and characteristic fragmentation pattern. In negative ion mode (ESI−), this compound has been detected at m/z 155, corresponding to the [M−H]− ion. Fragments at m/z 137 have also been observed. For (E)-ascladiol, an m/z of 157.10 or 157.13 corresponding to [M+H]+ has been reported in positive mode. acs.orgresearchgate.net The LC-MS/MS analysis of patulin biotransformation products by Gluconobacter oxydans revealed analytes with retention times and mass spectra consistent with both (E)- and (Z)-ascladiol. acs.orgresearchgate.net For example, an analyte with a retention time of 6.11 min and m/z 157.10 was identified as (E)-ascladiol, while a minor peak at 6.46 min with m/z 157.05 was suggested to be (Z)-ascladiol. acs.orgresearchgate.net

LC-MS/MS is critical for temporal chemical analysis, allowing researchers to monitor the relative abundance changes of this compound isomers over time in biological systems, such as fungal co-culture zones. The technique is also used to validate detection limits using synthetic this compound standards.

| Isomer | Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Retention Time (min) |

|---|---|---|---|---|

| This compound | ESI− | 155 [M−H]− | 137 | Not specified |

| (E)-Ascladiol | Positive | 157.10, 157.13 [M+H]+ | Not specified | 6.11, 6.21 |

| (Z)-Ascladiol | Positive | 157.05 [M+H]+ | Not specified | 6.46 |

| This compound | Negative | 155.0344 [M−H]− | 81.0347, 83.0503, 93.0345, 109.0295, 111.0452, 125.0244, 127.0407, 137.0242 | 1.43, 2.05 |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide detailed information about the structure and properties of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is used to confirm the molecular formula of this compound by providing accurate mass measurements. Utilizing a Q-TOF analyzer with high resolution (>30,000) and isotopic pattern matching allows for the verification of the elemental composition. This technique is crucial for the unambiguous identification of this compound, especially when analyzing products from microbial transformations or synthetic routes. uac.bj

HRESIMS data, often combined with 2D NMR analysis, has been used to confirm the identity of this compound isomers purified from microbial cultures or obtained through chemical synthesis. uac.bjresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 1H-1H COSY, NOESY)

NMR spectroscopy is indispensable for the detailed structural characterization of this compound, including the assignment of its stereochemistry, particularly for distinguishing between the (E) and (Z) isomers. nih.govebi.ac.ukuac.bj Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) are employed.

Key signals in the ¹H NMR spectrum of (Z)-ascladiol include a doublet at δH 5.32 with a coupling constant of J = 8.7 Hz, corresponding to H-3. In the ¹³C NMR spectrum, a signal at δC 172.4 is characteristic of the C-8 carbonyl group.

Multinuclear multidimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the scalar coupling network and spatial proximity of protons, respectively. nih.govresearchgate.net These experiments are critical for confirming the structure and assigning the stereochemistry of the E and Z isomers. nih.govresearchgate.net For instance, NOESY spectra can show cross-peaks indicating spatial proximity between specific proton groups, allowing for the differentiation of the isomers. nih.govresearchgate.net NMR analysis of patulin degradation products by Gluconobacter oxydans confirmed the presence of a mixture of (E)- and (Z)-ascladiol, typically in a ratio of around 3.5:1. nih.govresearchgate.net

| Isomer | Nucleus | Solvent | Key Chemical Shifts (δ) | Coupling Constant (J, Hz) | Experiment Type |

|---|---|---|---|---|---|

| (Z)-Ascladiol | ¹H | Not specified | 5.32 (d, H-3) | 8.7 | Not specified |

| (Z)-Ascladiol | ¹³C | Not specified | 172.4 (C-8) | Not applicable | Not specified |

| E/Z Mixture | ¹H, ¹³C | CDCl₃ | Data available in source nih.gov | Data available in source nih.gov | COSY, NOESY |

Spatiotemporal Detection and Monitoring

Spatiotemporal detection and monitoring involve analyzing the distribution and changes in concentration of this compound over time and across different locations within a sample or system. This is particularly relevant in studies of microbial interactions, fungal growth, and mycotoxin detoxification in complex matrices like food products or plant tissues.

Temporal chemical analysis using techniques like LC-MS/MS is critical for monitoring the changes in the relative abundance of this compound isomers over time in fungal co-culture systems or during microbial transformation of patulin. By sampling fungal confrontation zones at multiple time points and monitoring chromatographic peak integration, researchers can gain insights into the dynamics of this compound production and degradation.

While the search results provide evidence of temporal analysis using LC-MS/MS , detailed information specifically on the spatial detection and monitoring of this compound in a localized manner is less prevalent in the provided snippets. However, the concept of sampling "fungal confrontation zones" at different time points implies a degree of spatial consideration in the sampling strategy, even if high-resolution spatial imaging techniques are not explicitly detailed. Research into the spatial-temporal organization of related biosynthetic pathways suggests the potential for such investigations into this compound distribution in the future. mdpi.com

Time-Course Chemical Analysis in Biological Systems

Time-course chemical analysis is a fundamental approach to studying the dynamics of this compound in biological systems, such as microbial co-cultures or enzymatic reactions. This involves monitoring the concentration of this compound and related compounds over specific time intervals.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical technique for temporal chemical analysis of this compound. This method allows for the separation of this compound and its isomers from other metabolites in a sample, followed by their detection and quantification based on their mass-to-charge ratio and fragmentation patterns. acs.orgnih.gov For instance, LC-MS/MS has been used to monitor the relative abundance changes of patulin and this compound isomers in fungal confrontation zones over time, such as in co-cultures of Penicillium expansum and Monilinia fructigena.

Research utilizing time-resolved LC-MS has been employed to track metabolite flux, including this compound, in dynamic microbial communities. Studies investigating the biotransformation of patulin by Gluconobacter oxydans have utilized time-course analysis with LC-MS/MS and nuclear magnetic resonance (NMR) to identify this compound as a degradation product. nih.govresearchgate.net In these studies, the transformation of patulin to this compound was observed quantitatively over time. nih.gov

Data from time-course experiments can illustrate the accumulation or depletion of this compound under different conditions. For example, studies have shown the time course of patulin reduction and this compound formation in apple juice inoculated with G. oxydans, demonstrating the conversion of patulin to this compound over a 72-hour period. researchgate.net HPLC coupled with UV detection has also been used to quantify this compound formation in enzymatic reactions over time, such as those involving proteins separated by anion exchange chromatography. mdpi.comresearchgate.netscholaris.ca

An example of data that might be obtained from a time-course analysis is presented below, illustrating the change in concentration of patulin and this compound over time in a hypothetical biotransformation experiment:

| Time (h) | Patulin Concentration (µg/mL) | This compound Concentration (µg/mL) |

| 0 | 20 | 0 |

| 6 | 15 | 5 |

| 12 | 8 | 12 |

| 24 | 2 | 18 |

This table is illustrative and based on the type of data described in time-course studies of patulin degradation and this compound formation. researchgate.netmdpi.com

Spatial Mapping via Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging

Spatial mapping techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, provide insights into the distribution of this compound within biological samples, such as fungal colonies or plant tissues. MALDI imaging is a mass spectrometry-based technique that allows for the direct analysis of the spatial distribution of molecules on a surface without the need for extensive sample preparation. uknml.com

In the context of this compound research, MALDI imaging can be used to visualize its localization in fungal interaction zones. This is particularly useful in studying the biochemical interplay between different fungal species or between fungi and other microorganisms, where this compound may play a role in defense, signaling, or detoxification processes. By applying a matrix to the sample surface and using a laser to desorb and ionize the molecules, a mass spectrometer can then detect and map the spatial abundance of this compound across the sample. uknml.com

MALDI-TOF (Time-of-Flight) mass spectrometry is a common platform used in MALDI imaging for the analysis of various molecules, including metabolites like this compound. mdpi.comamazonaws.com This technique provides information about the mass-to-charge ratio of the detected ions, allowing for the identification and relative quantification of this compound in different regions of the sample.

While specific detailed research findings solely focused on MALDI imaging of this compound distribution were not extensively available in the provided search results, the potential application of this technique for visualizing this compound in fungal interaction zones has been highlighted. This suggests that MALDI imaging is a valuable tool for future research aiming to understand the spatial dynamics of this compound in complex biological environments.

Biological Relevance and Biochemical Functionality

Differential Biological Activity of Ascladiol Isomers Compared to Related Mycotoxins

This compound isomers, (E)-ascladiol and (Z)-ascladiol, demonstrate a notable difference in biological activity when compared to patulin (B190374). Patulin is known for its significant cytotoxicity, which is attributed to its electrophilic α,β-unsaturated lactone ring and hemiacetal group, enabling it to react with sulfhydryl groups in biological molecules, induce oxidative stress, and cause DNA damage. acs.orgmdpi.comresearchgate.net In contrast, both (E)- and (Z)-ascladiol have been shown to be non-cytotoxic in several human cell lines, including those from the colon, kidney, liver, and immune system. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net This lack of cytotoxicity in this compound is likely due to the absence of the hemiacetal group present in patulin. researchgate.netresearchgate.net

Research using human intestinal cells (Caco-2 cell line) has indicated that while patulin significantly alters the global transcriptome, (E)-ascladiol does not. researchgate.net This further highlights the differential biological impact between patulin and its detoxification product, this compound. Limited data suggest that this compound may retain a fraction of patulin's toxicity, estimated to be around a quarter, although studies on human cell lines indicate a lack of cytotoxicity. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

Enzymatic Kinetics and Substrate Specificity of this compound-Converting Enzymes

The conversion of patulin to (E)-ascladiol is primarily catalyzed by reductase enzymes, particularly those belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) families. frontiersin.orgacs.orgresearchgate.netfrontiersin.org This transformation involves the opening of the hemiacetal ring of patulin, followed by the enzymatic reduction of the resulting aldehyde group to an alcohol. frontiersin.orgacs.orgresearchgate.netresearchgate.net

Enzymes from Gluconobacter oxydans have been identified and characterized for their ability to catalyze this reaction. Specifically, four enzymes from G. oxydans ATCC 621, namely GOX0525, GOX1899, GOX0716 (SDRs), and GOX1462 (AKR), are capable of transforming patulin to (E)-ascladiol in an NADPH-dependent manner. researchgate.netfrontiersin.orgacs.orgmdpi.comresearchgate.netresearchgate.net Studies have established the optimal pH and thermostability for some of these enzymes. For instance, GOX0716 exhibits optimal activity at pH 6.0, while GOX1462 is most active at pH 7.0, with both enzymes showing functionality across a temperature range of 25–55 °C. acs.org GOX0716 was found to be more thermostable than GOX1462. acs.org

While the specific activity and kinetic parameters for the Candida guilliermondii SDR enzyme involved in patulin reduction to this compound have not been widely reported, enzymes from G. oxydans, such as GOX0525 and GOX1899, purified from recombinant E. coli, have shown superior activity. frontiersin.orgmdpi.comresearchgate.net An aldo-keto reductase (DepB) originally isolated from Devosia mutans for deoxynivalenol (B1670258) (DON) detoxification has also been found to reduce patulin to (E)-ascladiol, demonstrating a broader substrate specificity for this AKR. frontiersin.orgresearchgate.netresearchgate.net DepB can utilize both NADH and NADPH, although with a higher catalytic efficiency with NADPH. frontiersin.orgresearchgate.net

The (E)-isomer of this compound can also undergo spontaneous isomerization to the (Z)-isomer, a process that can be catalyzed by cellular sulfhydryl compounds like glutathione (B108866) and cysteine. frontiersin.orgacs.orgmdpi.comfrontiersin.orgresearchgate.net

Interplay with Microbial Metabolism and Detoxification Processes

Microorganisms play a crucial role in the metabolism and detoxification of patulin, with this compound being a key intermediate or end-product in these processes. Various microorganisms, including yeasts such as Candida guilliermondii, Cyberlindnera fabianii, Saccharomyces cerevisiae, Kodameae ohmeri, and Sporobolomyces sp., as well as bacteria like Gluconobacter oxydans and Bacillus subtilis, are known to biotransform patulin to this compound. researchgate.netfrontiersin.orgacs.orgmdpi.comresearchgate.netnih.govasm.org

This microbial conversion of patulin to this compound is considered a promising strategy for reducing patulin levels in contaminated food products, such as apple juice, due to this compound's significantly lower toxicity. researchgate.netacs.orgmdpi.comresearchgate.netresearchgate.netnih.gov Studies have shown that G. oxydans can degrade a high percentage of patulin in apple juices, converting it to this compound through enzymatic processes.

Beyond detoxification, this compound is also an intermediate in the biosynthesis of patulin by certain fungi, including Penicillium urticae and Penicillium expansum. nih.govresearchgate.netnih.govebi.ac.ukresearchgate.net In P. expansum, the enzyme patulin synthase (PatE), a glucose-methanol-choline oxidoreductase, is responsible for converting (E)-ascladiol to patulin in the final step of the biosynthetic pathway. researchgate.netnih.govresearchgate.net

Investigations of this compound's Metabolic Fate and Downstream Products in Biological Systems (non-human cell lines)

Research into the metabolic fate of this compound in biological systems, particularly non-human cell lines, is less extensively documented compared to its formation from patulin. However, some studies provide insights into potential downstream transformations.

While this compound itself is often considered a detoxification end-product of patulin due to its low toxicity, there is a suggestion that this compound can be further reduced to hydrothis compound by certain microorganisms. frontiersin.orgresearchgate.net This indicates a potential further metabolic step in some microbial systems.

Studies on the toxicity of this compound and its degradation products in non-human systems, such as Arabidopsis thaliana and Escherichia coli, have indicated that both (E)- and (Z)-ascladiol and their degradation end products were nontoxic to these organisms. researchgate.net

Investigations using Penicillium urticae patulin-minus mutants have helped elucidate this compound's role as a direct precursor in patulin biosynthesis. nih.govebi.ac.ukresearchgate.net For instance, mutant strains like J1 and S11 were able to convert (E)-ascladiol to patulin, while mutant S15 could not, highlighting the enzymatic steps involved in the biosynthetic pathway. nih.govebi.ac.ukresearchgate.net

While detailed kinetic studies on the conversion of this compound to downstream products in non-human cell lines are limited in the provided search results, the observed microbial transformations and the role of this compound in fungal biosynthesis pathways underscore its dynamic nature in biological systems.

Ecological and Environmental Implications of Ascladiol Metabolism

Natural Occurrence and Distribution in Fungal Species

Ascladiol is naturally found in fungal species, particularly those known to produce the mycotoxin patulin (B190374). These include species belonging to the genera Penicillium and Aspergillus. nih.gov Penicillium expansum, a common cause of blue mold in stored pome fruits, is a primary producer of patulin and thus is associated with this compound. nih.govresearchgate.net Aspergillus clavatus is another fungal species reported to contain this compound. nih.govnih.gov The presence and distribution of this compound within these fungal species are intrinsically linked to their patulin metabolic pathways.

Role in Microbial Interactions within Agricultural and Natural Ecosystems

Within agricultural and natural ecosystems, this compound plays a role in the complex interactions between different microorganisms. Mycotoxins, including patulin, are secondary metabolites that can influence the ecological network of soil microbiotas and the niches that fungi like Aspergillus can occupy. researchgate.net this compound, being linked to patulin metabolism, is part of this intricate chemical communication.

Microbial interactions can involve the exchange of secondary metabolites, signaling molecules, and enzymes. mdpi.com The production of mycotoxins can provide a competitive advantage to the producing fungi. universiteitleiden.nl Conversely, other microorganisms can detoxify mycotoxins, transforming them into less toxic compounds like this compound. researchgate.netfrontiersin.org This biotransformation of patulin to this compound by various bacteria and yeasts is a significant microbial interaction that influences the persistence and toxicity of patulin in the environment. uac.bjresearchgate.netfrontiersin.org

Studies have shown that microorganisms capable of degrading patulin can be isolated from soil samples. researchgate.net The interaction between patulin-producing fungi and patulin-degrading microorganisms highlights a dynamic equilibrium where this compound is a key intermediate or end-product.

Bioremediation Potential in Mitigating Contaminant Accumulation

The biotransformation of patulin to this compound by various microorganisms presents a promising avenue for bioremediation strategies aimed at mitigating patulin contamination in food and feed. frontiersin.org this compound has been shown to have significantly lower cytotoxicity compared to patulin, making its formation a desirable outcome for detoxification efforts. uac.bjresearchgate.netresearchgate.netresearchgate.net

Enzymatic Degradation in Food Matrices (e.g., Fruit Juices)

Enzymatic degradation is a key mechanism by which patulin is converted to this compound in food matrices, particularly in fruit juices susceptible to patulin contamination like apple juice. nih.govnih.gov Several microorganisms and their enzymes have been identified as capable of this conversion.

For instance, enzymes from Gluconobacter oxydans, a bacterium isolated from patulin-contaminated apples, have demonstrated the ability to degrade patulin into this compound. nih.gov Studies have shown high efficiency in patulin degradation by G. oxydans in apple juices, with up to 96% reduction observed through enzymatic processes involving NADPH-dependent dehydrogenases. The enzyme GOX0525 from G. oxydans exhibits notable catalytic efficiency in this transformation. acs.org

Other microorganisms, including yeasts like Saccharomyces cerevisiae and Meyerozyma guilliermondii, and bacteria such as Lactiplantibacillus plantarum and Bacillus subtilis, have also been reported to biotransform patulin to this compound through enzymatic activity. uac.bjresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netnih.gov This enzymatic conversion is often NADPH-dependent. frontiersin.orgresearchgate.net

Data from research on enzymatic degradation in fruit juices illustrate the effectiveness of this approach:

| Microorganism | Matrix | Patulin Reduction Efficiency | Key Enzyme Class Involved | Reference |

| Gluconobacter oxydans M3 | Apple juice | 91% in 72 hours | Oxidoreductase | nih.gov |

| Gluconobacter oxydans | Apple juice | Up to 96% | NADPH-dependent dehydrogenases | |

| Meyerozyma guilliermondii | Pear juice | Complete in 2 hours | Short-chain dehydrogenase/reductase (SDR) | researchgate.net |

| Bacillus subtilis (BsSDR) | Apple juice | 83.61% | Short-chain dehydrogenase/reductase (SDR) | nih.gov |

These findings highlight the potential for utilizing isolated enzymes or whole microbial cells with high enzymatic activity for detoxifying patulin in fruit products while maintaining quality parameters. researchgate.netnih.gov

Microbial Transformations in Fermentation Processes

Microbial transformations during fermentation processes, such as those involved in producing cider and other alcoholic beverages or fermented foods, also contribute to the reduction of patulin levels through its conversion to this compound. uac.bjfrontiersin.org

Saccharomyces cerevisiae, commonly used in alcoholic fermentation, has been shown to degrade patulin to this compound during the process. uac.bjebi.ac.ukfrontiersin.orgnih.gov This transformation is a key reason why fermented apple products often contain lower levels of patulin compared to fresh apple juice. uac.bjfrontiersin.org

Lactic acid bacteria, including various Lactiplantibacillus plantarum strains and Levilactobacillus brevis, have also demonstrated the ability to form this compound during apple juice fermentation. researchgate.net While some species produce this compound in trace amounts, others show higher bioconversion rates. researchgate.net

The conversion of patulin to this compound during fermentation can involve both enzymatic and non-enzymatic mechanisms. frontiersin.orgnih.gov (E)-ascladiol can be spontaneously converted to (Z)-ascladiol in the presence of sulfhydryl compounds like glutathione (B108866), which are present during fermentation. frontiersin.orgnih.gov

The utilization of specific microbial strains with high patulin-detoxifying activity during fermentation represents a natural and effective way to reduce the risk associated with patulin contamination in fermented food products.

Emerging Research Avenues and Future Perspectives

Exploration of Microbial Enzyme Diversity for Ascladiol Production and Transformation

The enzymatic landscape governing this compound synthesis and conversion is rich with potential for discovery. This compound is established as a direct precursor to patulin (B190374), with the transformation being a critical step in the mycotoxin's biosynthetic pathway in fungi like Penicillium urticae. nih.govnih.gov The enzymes responsible for the steps leading to this compound are part of the complex patulin pathway.

Conversely, a diverse range of microorganisms has demonstrated the ability to transform the toxic patulin back into the less harmful this compound, a process with significant implications for food decontamination. This detoxification is often an enzymatic reduction. For instance, two dehydrogenases from Gluconobacter oxydans have been identified to catalyze the reduction of patulin to this compound in an NADPH-dependent manner. mdpi.com Similarly, a short-chain reductase/dehydrogenase from Candida guilliermondii has been experimentally verified to perform this conversion. mdpi.com

A fascinating aspect of this compound chemistry is the interconversion between its isomers. The enzymatic product of patulin reduction is typically (E)-ascladiol. However, this can be non-enzymatically isomerized to (Z)-ascladiol through a reaction catalyzed by cellular sulfhydryl compounds such as cysteine and glutathione (B108866). researchgate.net Some microorganisms, like Sporobolomyces sp., also produce (Z)-ascladiol as a degradation product. researchgate.net

Future research will likely focus on bioprospecting for novel microbial enzymes with enhanced efficiency and stability for this compound production or patulin degradation. The exploration of extremophilic microorganisms could yield robust enzymes suitable for industrial-scale bioremediation of patulin-contaminated products. Furthermore, protein engineering techniques could be employed to alter enzyme characteristics, such as cofactor preference from the more expensive NADPH to the more stable NADH, to improve the economic feasibility of enzymatic applications. mdpi.com

Development of Novel Biotechnological Applications Beyond Food Safety

Currently, the primary biotechnological application of this compound is centered on food safety, specifically as a non-toxic biomarker for patulin degradation. researchgate.netnih.gov The conversion of patulin to this compound by biocontrol agents, such as the yeast Rhodotorula glutinis, is a promising strategy for reducing mycotoxin accumulation in stored fruits. researchgate.net However, the potential applications of this compound itself, beyond its role as a detoxification product, remain largely unexplored.

Fungi, such as species from the genera Aspergillus and Cladosporium, are prolific producers of a vast array of secondary metabolites with diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. mdpi.commdpi.com Many of these fungi also produce enzymes with significant industrial potential. mdpi.commdpi.com this compound, as a fungal metabolite, could possess currently unknown bioactivities. Future research should pivot towards screening (E)- and (Z)-ascladiol for a broader range of pharmaceutical and agricultural applications. For example, its structural motifs could be investigated for potential as a scaffold in the synthesis of novel pharmaceutical compounds. rsc.org

The use of microbial secondary metabolites as biocontrol agents against plant pathogens is another promising avenue. nih.govmdpi.commdpi.com Investigating the potential of this compound to inhibit the growth of phytopathogenic fungi or bacteria could open up new applications in agriculture, providing eco-friendly alternatives to chemical pesticides. The development of fermentation and biotransformation processes to produce this compound efficiently would be a critical step in realizing these potential applications. lidsen.com

Advanced Computational Modeling for this compound Reactivity and Stability

Advanced computational methods are becoming indispensable tools in chemical and biological research. mdpi.com While specific computational studies on this compound are not yet widely published, the application of these techniques holds immense promise for understanding its properties at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orglongdom.org DFT calculations can predict a molecule's stability, reactivity, and various spectroscopic properties. indexcopernicus.commdpi.com For this compound, DFT could be used to:

Analyze Molecular Stability: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap can be determined. A larger gap generally implies greater stability and lower chemical reactivity. mdpi.comresearchgate.net Comparing the HOMO-LUMO gaps of (E)-ascladiol, (Z)-ascladiol, and patulin could provide a theoretical explanation for their differing stabilities.

Predict Reactive Sites: DFT can be used to calculate Fukui functions and create molecular electrostatic potential (MEP) maps, which identify the regions of a molecule most susceptible to nucleophilic and electrophilic attack. scirp.org This information could elucidate the mechanism of the enzymatic conversion of this compound to patulin and its non-enzymatic isomerization.

Elucidate Reaction Mechanisms: DFT can model the transition states of chemical reactions, providing detailed insights into reaction pathways and energy barriers. This could be applied to model the oxidative ring-closure that converts this compound to patulin, helping to understand the precise role of the patulin synthase enzyme.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations can provide detailed information about the conformational flexibility of molecules and their interactions with other molecules, such as proteins or solvent. semanticscholar.org For this compound, MD simulations could be employed to:

Study Conformational Dynamics: Analyze the flexibility of the this compound molecule and the rotational barriers around its single bonds, which could influence its ability to bind to enzyme active sites.

Simulate Protein-Ligand Interactions: Docking this compound into the active site of patulin synthase, followed by MD simulations, could reveal the specific interactions that hold the molecule in the correct orientation for catalysis. semanticscholar.org This could also be used to understand why this compound does not exhibit the same toxicity as patulin by simulating its interaction with the biological targets of patulin. nih.gov

Investigate Solvent Effects: MD simulations can model the behavior of this compound in aqueous solution, providing insights into its solubility and how water molecules may mediate its interaction with other molecules. mdpi.com This could also be used to model interactions with polymers for potential formulation or delivery applications. nih.gov

Elucidation of Remaining Uncharacterized Biosynthetic and Biodegradation Steps

While significant progress has been made, key steps in the biosynthesis and biodegradation of this compound remain to be fully characterized at a molecular and genetic level. The biosynthesis of this compound is part of the larger patulin pathway, which involves a series of enzymatic steps. Although the gene cluster for patulin biosynthesis has been identified, the precise functions and mechanisms of some enzymes, particularly those involved in the later steps leading to this compound, warrant further investigation. d-nb.inforesearchgate.net

The final step in patulin biosynthesis, the conversion of (E)-ascladiol to patulin, is known to be catalyzed by an enzyme encoded by the patE gene, identified as a patulin synthase. researchgate.netnih.gov However, the detailed catalytic mechanism of this oxidative ring closure is an active area of research. Understanding this step is crucial for developing strategies to inhibit patulin formation.

On the degradation side, while several microorganisms are known to convert patulin to this compound, the specific enzymes responsible have only been identified in a few cases. mdpi.com A major degradation product of patulin in some yeasts is desoxypatulinic acid, a process that proceeds via this compound. researchgate.net The enzymatic steps that convert this compound to desoxypatulinic acid are not well-defined. Identifying and characterizing the enzymes and genes involved in this pathway could enable the development of more effective biocontrol and detoxification strategies.

Future research will likely involve a combination of genomics, transcriptomics, proteomics, and metabolomics to fully map these pathways. Heterologous expression and characterization of uncharacterized enzymes from biosynthetic gene clusters will be key to assigning their functions. d-nb.inforesearchgate.net

Methodological Advancements for Resolving Contradictory Experimental Data on this compound's Biological Interactions

A significant point of interest in this compound research is the stark contrast in biological activity between it and its precursor/degradation product, patulin. While patulin is cytotoxic, this compound is reported to be non-toxic to human cell lines and porcine intestinal mucosa. researchgate.netnih.govnih.gov Understanding the molecular basis for this difference is a key research question.

Methodological advancements are crucial for probing these differential biological interactions. One powerful technique that has already been applied is microarray analysis. Studies on human intestinal cells treated with patulin and E-ascladiol showed that patulin significantly alters gene expression, whereas E-ascladiol does not cause a notable change in the whole human transcription. researchgate.netnih.gov This provides strong evidence at the molecular level for this compound's lack of toxicity.

Future studies could employ a wider array of modern techniques to dissect these interactions further:

Advanced Proteomics: Techniques like co-immunoprecipitation (Co-IP) and thermal shift assays (TSA) could be used to screen for protein binding partners of both patulin and this compound within cells. mdpi.com Identifying proteins that bind to patulin but not this compound could reveal the direct molecular targets of patulin's toxicity.

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to solve the structure of patulin's target proteins in complex with the mycotoxin. Attempting to form similar complexes with this compound could reveal why it is unable to bind effectively, perhaps due to steric hindrance or different electronic properties.

In Silico Docking and Simulation: As mentioned in section 7.3.2, computational modeling can be used to compare the binding modes and affinities of patulin and this compound with known biological targets, providing a predictive framework for their differing activities. semanticscholar.org

High-Content Imaging and Cellular Assays: Advanced microscopy and automated imaging techniques can assess a wide range of cellular parameters (e.g., mitochondrial health, membrane integrity, cytoskeletal organization) in response to compound treatment, offering a more detailed picture of the cellular response, or lack thereof, to this compound compared to patulin. nih.gov

By integrating these advanced methodologies, researchers can move beyond simple toxicity assays to build a detailed, mechanistic understanding of why this compound, despite its structural similarity to patulin, has a benign biological profile.

Q & A

Q. What biochemical pathways are involved in the enzymatic conversion of patulin to ascladiol, and how can these be experimentally validated?

The conversion of patulin to this compound involves two dehydrogenases (e.g., from Gluconobacter oxydans) mediating a two-step redox process: (1) hydration of patulin to form an intermediate and (2) hydrogenation to produce this compound . To validate this pathway, researchers should:

- Use isotope-labeled water (H₂¹⁸O) to confirm hydroxyl group incorporation in the intermediate.

- Employ enzymatic assays with purified dehydrogenases under controlled redox conditions.

- Analyze reaction products via high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) to verify structural changes .

Q. How can this compound be reliably detected and quantified in fungal co-culture systems?

Temporal chemical analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical. For example:

- Sample fungal confrontation zones (e.g., Penicillium expansum vs. Monilinia fructigena) at multiple time points (e.g., days 5–20 post-inoculation).

- Monitor relative abundance changes of patulin and this compound isomers (E/Z configurations) via chromatographic peak integration .

- Validate detection limits using synthetic this compound standards, as described in isotopic pattern investigations .

Advanced Research Questions

Q. How can contradictory data on this compound toxicity be resolved across different experimental models?

Discrepancies arise due to isomer-specific toxicity (E- vs. Z-ascladiol) and assay sensitivity . Methodological recommendations:

- Conduct comparative toxicity assays (e.g., cell viability, oxidative stress markers) using purified isomers.

- Cross-reference results with density functional theory (DFT) studies to correlate electronic structure with biological activity .

- Use metabolomics to identify downstream metabolites in eukaryotic systems, as degradation products may influence toxicity profiles .

Q. What experimental designs optimize the study of this compound accumulation in dynamic microbial communities?

- Co-culture systems : Pair patulin-producing fungi (e.g., P. expansum) with biocontrol yeasts (e.g., Rhodotorula kratochvilovae) and track metabolite flux via time-resolved LC-MS .

- Environmental modulation : Vary oxygen levels (aerobic vs. anaerobic) to isolate redox-dependent degradation pathways.

- Spatial mapping : Use matrix-assisted laser desorption/ionization (MALDI) imaging to visualize this compound distribution in fungal interaction zones .

Q. How can computational methods improve the prediction of this compound stability and reactivity?

- DFT calculations : Compare bond dissociation energies and frontier molecular orbitals of this compound isomers to predict degradation pathways .

- Molecular dynamics (MD) simulations : Model interactions between this compound and enzymatic active sites (e.g., dehydrogenases) to identify catalytic residues .

- Cheminformatics : Use tools like COSMOtherm to predict solubility and partition coefficients, aiding in experimental protocol design .

Q. What analytical strategies distinguish this compound from structurally similar mycotoxins in complex matrices?

- Chromatographic separation : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound isomers .

- High-resolution MS : Utilize HRESIMS with a Q-TOF analyzer (resolution >30,000) and isotopic pattern matching to confirm molecular formulas .

- NMR spectroscopy : Assign stereochemistry using ¹H-¹H COSY and NOESY experiments, particularly for distinguishing E/Z configurations .

Methodological Guidelines for Data Reporting

- Reproducibility : Document enzyme sources (e.g., microbial strain IDs), reaction conditions (pH, temperature), and instrument parameters (e.g., MS ionization modes) .

- Data contradictions : Use funnel plots or sensitivity analyses to assess publication bias in toxicity studies .

- Supplementary materials : Archive raw NMR spectra, chromatograms, and computational input files in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.